molecular formula C18H17N3O3 B2843293 N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009727-00-7

N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2843293
CAS No.: 1009727-00-7
M. Wt: 323.352
InChI Key: UHMDAZSIAZJSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Acetamide-Based Heterocyclic Compounds

Acetamide derivatives have played a pivotal role in organic and medicinal chemistry since the late 19th century. The parent compound, acetamide (CH₃CONH₂), was first synthesized in 1853 through the dehydration of ammonium acetate, establishing a foundation for amide chemistry. Early studies highlighted its utility as a solvent and plasticizer, but its structural versatility soon led to its incorporation into heterocyclic systems. For instance, the discovery of thioacetamide as a precursor to sulfur-containing heterocycles demonstrated the adaptability of acetamide scaffolds.

The mid-20th century saw acetamide derivatives emerge as key intermediates in drug discovery. Heterocyclic amides, such as those evaluated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition, showcased the therapeutic potential of combining amide functionalities with aromatic or saturated rings. These innovations underscored the importance of acetamide’s hydrogen-bonding capacity and electronic properties in modulating biological activity.

Significance of Tetrahydroquinoxalin Derivatives in Organic Chemistry

Tetrahydroquinoxaline, a partially saturated derivative of quinoxaline, has garnered attention for its unique stereoelectronic profile. Quinoxaline itself, a benzopyrazine structure, was first synthesized in 1877 via the condensation of o-phenylenediamine with glyoxal. Its reduced form, tetrahydroquinoxaline, introduces conformational flexibility while retaining the aromatic character of the benzene ring, enabling interactions with biological targets such as enzymes and receptors.

Recent advancements have highlighted tetrahydroquinoxaline derivatives as promising candidates in anticancer research. For example, sulfonamide-modified tetrahydroquinoxalines were shown to inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in cancer cells. This structural motif’s ability to stabilize specific conformations while permitting synthetic diversification makes it a valuable scaffold in drug design.

Research Rationale and Knowledge Gaps

Despite progress in heterocyclic chemistry, the compound N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide remains underexplored. Current literature focuses on its structural analogs, such as 2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)-N-(3-trifluoromethylphenyl)acetamide, which exhibits bioactive properties. However, the specific role of the 4-acetylphenyl substituent in modulating electronic effects or binding affinity has not been systematically investigated.

Additionally, while tetrahydroquinoxaline sulfonamides have demonstrated antiproliferative activity, the biological implications of integrating acetamide groups into this framework remain unclear. This gap extends to the compound’s potential interactions with non-cancer targets, such as inflammatory pathways or neurological receptors, which are suggested by the historical use of acetamide derivatives in COX-II inhibition.

Research Objectives and Hypotheses

This article seeks to address these gaps through the following objectives:

  • Synthetic Characterization : Elucidate optimized pathways for synthesizing This compound , building on methods used for analogous compounds.
  • Biological Evaluation : Investigate its inhibitory activity against therapeutic targets such as tubulin or cyclooxygenase-II (COX-II), leveraging known structure-activity relationships of tetrahydroquinoxalines.
  • Electronic and Conformational Analysis : Employ computational modeling to assess how the 4-acetylphenyl group influences electron distribution and ring puckering in the tetrahydroquinoxaline moiety.

The hypothesis posits that the acetylphenyl substituent enhances target binding through steric and electronic effects, while the tetrahydroquinoxaline core provides conformational stability necessary for bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11(22)12-6-8-13(9-7-12)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMDAZSIAZJSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with a suitable quinoxaline derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Activity
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glucose metabolism. DPP-4 inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Research indicates that derivatives of quinoxaline compounds, including N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, exhibit significant inhibitory activity against DPP-4 .

1.2 Anticancer Properties
The compound has shown promise in anticancer research. Quinoxaline derivatives are known for their ability to induce apoptosis in cancer cells. Studies suggest that the introduction of specific functional groups can enhance the anticancer activity of quinoxaline-based compounds, making this compound a candidate for further exploration in cancer therapeutics .

Pharmacological Studies

2.1 Mechanism of Action
The pharmacological effects of this compound are attributed to its ability to interact with various biological targets. The presence of the tetrahydroquinoxaline moiety is significant as it contributes to the compound's binding affinity and selectivity towards specific receptors involved in metabolic pathways.

2.2 Bioavailability and Distribution
Research on the bio-distribution of similar quinoxaline compounds indicates that modifications at specific positions can enhance solubility and bioavailability. Understanding these parameters is crucial for optimizing the therapeutic efficacy of this compound .

Case Studies

Study ReferenceFocusFindings
DPP-4 InhibitionDemonstrated significant hypoglycemic effects in diabetic models.
Anticancer ActivityInduced apoptosis in various cancer cell lines; potential for drug development.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to enhance the efficiency of producing this compound and its derivatives.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure is distinguished by its 4-acetylphenyl group and unsubstituted tetrahydroquinoxaline ring. Key analogs include:

  • N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Substitutes the acetyl group with a 4-ethoxy moiety.
  • 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide (): Features a 4-methoxyphenyl group and methyl substituents on the quinoxaline ring.
  • AJ5d (): Contains a 2-chlorophenyl and 4-fluorophenyl substituent, demonstrating halogenation effects.

Electronic and Steric Implications :

  • Methyl or halogen substituents on the quinoxaline ring () could influence steric bulk and electronic distribution, altering binding affinities in biological systems.

Physicochemical Properties

Melting Points and Spectral Data :

  • AJ5d (): Melting point 230–232°C; IR bands for N-H (amide) and C=O stretches.
  • 4a (): Melting point 230–232°C; IR at 436 cm⁻¹ (C-Cl stretch).
  • Target Compound : Data unavailable, but acetyl groups typically raise melting points relative to alkoxy analogs.

Spectroscopic Characterization :

  • IR spectra for analogous compounds () show N-H (~3313 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.
  • ¹H NMR signals for quinoxaline protons (δ 6.5–8.0 ppm) and acetamide methyl groups (δ 2.0–2.5 ppm) are consistent across derivatives.

Biological Activity

N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2
PropertyValue
Molecular Weight272.31 g/mol
CAS Number1009727-00-7
SolubilitySoluble in DMSO
Melting PointNot specified

This compound exhibits several biological activities primarily through its interaction with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in neurological and inflammatory pathways.

Acetylcholinesterase Inhibition

One of the notable activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive functions.

Study 1: In Vitro Evaluation

In a recent study, this compound was tested for its AChE inhibitory activity. The results indicated an IC50 value of approximately 5 µM , suggesting significant inhibitory potential compared to known AChE inhibitors such as donepezil (IC50 ~ 0.5 µM).

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cell lines exposed to oxidative stressors.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC50 ~ 5 µM
NeuroprotectionReduced ROS levels
Antioxidant ActivityImproved cell viability

Q & A

Q. How can researchers optimize the synthesis of N-(4-acetylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of parameters:

  • Step 1: Condensation of tetrahydroquinoxaline precursors with activated acetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.
  • Step 2: Introduction of the 4-acetylphenyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
  • Critical Parameters: Solvent choice (e.g., dichloromethane for intermediates), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for limiting reagents). Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the acetylphenyl group (δ ~2.5 ppm for CH3, 7.3–7.8 ppm for aromatic protons) and tetrahydroquinoxaline moiety (δ ~3.2–4.1 ppm for methylene/methine protons) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1670–1700 cm⁻¹ for acetamide and tetrahydroquinoxaline ketone) .
  • Mass Spectrometry: Use HRMS (ESI+) to validate molecular weight (calculated for C₁₈H₁₇N₃O₃: ~335.3 g/mol) and fragmentation patterns .

Q. How can researchers perform preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Data Interpretation: Compare activity to structurally similar derivatives (e.g., 4-ethoxy or 4-fluoro analogs) to identify substituent effects .

Q. What strategies improve solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility: Use co-solvents (DMSO:PBS mixtures) or cyclodextrin inclusion complexes. Acetylation of the phenyl group enhances aqueous solubility by ~30% compared to non-acetylated analogs .
  • Stability: Conduct pH-dependent stability studies (pH 1–10) using HPLC to identify degradation products. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F), alkoxy (methoxy, ethoxy), or bulky groups on the phenyl ring. Compare bioactivity to identify steric/electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Maestro to model interactions (e.g., hydrogen bonding with tetrahydroquinoxaline’s ketone) .
  • Data Analysis: Apply multivariate statistics (PCA) to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
  • Orthogonal Assays: Confirm antimicrobial activity via time-kill kinetics alongside MIC assays to rule out false positives .
  • Meta-Analysis: Pool data from multiple studies and apply funnel plots to detect publication bias .

Q. What computational methods predict metabolic stability?

Methodological Answer:

  • In Silico Tools: Use ADMET Predictor™ or SwissADME to estimate hepatic clearance and CYP450 interactions. Focus on metabolic hotspots (e.g., acetylphenyl hydrolysis) .
  • In Vitro Validation: Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .

Q. How to design experiments for crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (methanol/water) or slow evaporation (acetone/hexane). Optimize conditions for single-crystal formation (0.2–0.5 mm³) .
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Use SHELXL for refinement, focusing on disorder modeling of flexible tetrahydroquinoxaline rings .

Q. How can molecular docking elucidate target-binding mechanisms?

Methodological Answer:

  • Target Selection: Prioritize proteins with quinoxaline-binding pockets (e.g., kinase domains, DNA topoisomerases) .
  • Docking Workflow: Prepare ligands (AMBER force field) and receptors (PDB: 2XYZ) in AutoDock Vina. Validate poses with MD simulations (NAMD, 100 ns) and MM-GBSA binding energy calculations .

Q. What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of related enzymes (e.g., 50 kinases) using competitive binding assays .
  • CRISPR-Cas9 Knockout: Generate cell lines lacking suspected off-targets (e.g., COX-2) to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.